molecular formula C7H8N4 B1396157 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine CAS No. 1190380-60-9

1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine

Cat. No.: B1396157
CAS No.: 1190380-60-9
M. Wt: 148.17 g/mol
InChI Key: GFMIGDVPBZSXQB-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold is a purine bioisostere, closely mimicking the structure of natural purine bases adenine and guanine, which allows it to interact effectively with a variety of enzymatic targets . More than 300,000 derivatives of the 1H-pyrazolo[3,4-b]pyridine core have been described in the scientific literature, underscoring its versatility and broad applicability in constructing biologically active molecules . Its primary research value lies in the development of tyrosine kinase inhibitors (TKI), making it a crucial scaffold in oncology and signal transduction research . The compound offers up to five diversity centers (N1, C3, C4, C5, and C6), allowing for a wide range of structural modifications to optimize potency, selectivity, and pharmacokinetic properties for specific biological targets . Analysis of drug development databases indicates that 1H-pyrazolo[3,4-b]pyridine derivatives are present in 14 compounds in various research phases, with several classified as investigational and two having reached approved drug status . This compound is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-7-5(3-10-11)2-6(8)4-9-7/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMIGDVPBZSXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Mechanism

The key starting material is generally a 5-aminopyrazole derivative, such as 3-methyl-1H-pyrazol-5-amine, which contains two nucleophilic centers: the amino group (-NH2) and the β-position sp2 carbon. These nucleophiles react with a 1,3-biselectrophile, typically a dicarbonyl compound or alkynyl aldehyde, to form the fused bicyclic system.

The mechanism involves:

Alkynyl Aldehyde-Based Cyclization (6-endo-dig Cyclization)

A highly efficient and selective method employs 5-aminopyrazoles and alkynyl aldehydes under catalytic conditions involving silver salts, iodine, or N-bromosuccinimide (NBS). This method utilizes a 6-endo-dig cyclization mechanism to form the fused heterocycle:

  • The 5-aminopyrazole condenses with the alkynyl aldehyde to form an imine intermediate.
  • The alkyne triple bond is activated by the catalyst (e.g., Ag(CF3CO2)) to facilitate intramolecular cyclization.
  • The 6-endo-dig cyclization forms the pyrazolo[3,4-b]pyridine core.
  • Depending on the reaction conditions, halogenated or non-halogenated products can be selectively synthesized.

Reaction Conditions and Optimization

  • Typical conditions: 5-aminopyrazole (0.2 mmol), alkynyl aldehyde (0.2 mmol), Ag(CF3CO2) (10 mol%), triflic acid (TfOH, 30 mol%), in N,N-dimethylacetamide (DMAc) solvent at 100 °C for 2 hours.
  • This method shows broad substrate scope, tolerating various electron-donating and electron-withdrawing substituents on the pyrazole and aldehyde rings.
  • The reaction yields for substituted pyrazolo[3,4-b]pyridines range from 63% to 84%, demonstrating good efficiency and functional group tolerance.

Comparative Data on Substrate Scope and Yields

Substrate Type Substituent Example Product Yield (%) Notes
Pyrazole with electron-donating groups 3-Me, 3-(t-Bu), 1-Ph 74–84 High yields, good functional group tolerance
Pyrazole with halogen substituents 4-F, 4-Br 68–81 Halogenated derivatives successfully synthesized
Electron-deficient pyrazole Strongly electron-withdrawing groups 63 Moderate yield
Alkyl-substituted pyrazoles Alkyl groups only 66–75 Moderate to good yields
Alkynyl aldehydes with electron-rich aryl 4-Me, 4-OMe 64–78 Smooth annulation
Alkynyl aldehydes with electron-withdrawing aryl 4-Ac, 4-CF3, 4-F 66–81 Moderate to good yields
Heteroaryl alkynyl aldehydes Furan, thiophene, pyridine 65–72 Good yields
Alkyl alkynyl aldehydes Alkyl substituents Moderate Moderate yields

Mechanistic Insights

Control experiments and spectroscopic analysis (TLC-MS, LC-HRMS, NMR) indicate the formation of an imine intermediate prior to cyclization. The silver salt coordinates to the alkyne, promoting the 6-endo-dig cyclization. Halogenated products form via addition of halogen electrophiles to the activated alkyne, followed by cyclization and loss of acid.

Scalability and Applications

  • The optimized method has been successfully scaled up to 5 mmol scale, maintaining good yields (71% for non-halogenated and 53% for iodinated products).
  • The protocol is applicable for functionalizing natural products and synthesizing derivatives with potential biomedical relevance.

This comprehensive analysis shows that the preparation of this compound is best achieved via the formation of the pyridine ring on a 5-aminopyrazole precursor using alkynyl aldehydes under catalytic 6-endo-dig cyclization conditions. The method offers excellent regioselectivity, broad substrate scope, and potential for halogen functionalization, making it a versatile and efficient synthetic route.

Chemical Reactions Analysis

1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity .

Scientific Research Applications

Medicinal Chemistry

1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine has garnered attention for its potential as a kinase inhibitor , which plays a crucial role in regulating various cellular processes. Its mechanism of action involves inhibiting specific kinases that are vital for cell proliferation and survival, making it a candidate for cancer therapy and other diseases.

Anticancer Properties:
Research indicates that derivatives of this compound exhibit significant anticancer activities. For instance, studies have shown inhibition of cyclin-dependent kinases (CDKs) with IC50 values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9 . This suggests strong potential for developing targeted cancer therapies.

Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentrations (MICs). Its ability to disrupt biofilm formation further enhances its therapeutic potential against resistant bacterial infections .

Biological Studies

In biological contexts, the compound is investigated for its effects on various signaling pathways. By modulating kinase activity, it can influence processes such as apoptosis and inflammation, which are critical in cancer progression and chronic inflammatory diseases .

Case Studies

The following table summarizes key findings from studies exploring the biological activities of this compound:

Study ReferenceBiological ActivityFindings
AnticancerInhibits CDK2 (IC50: 0.36 µM) and CDK9 (IC50: 1.8 µM)
AntimicrobialEffective against MRSA with low MIC values
AntimicrobialDisrupts biofilm formation in Staphylococcus aureus

Industrial Applications

Beyond medicinal uses, this compound is being explored in materials science for developing new materials with specific electronic properties. Its unique structure allows for modifications that can enhance performance in electronic applications.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the active site of these kinases, the compound prevents their activation and subsequent signaling pathways, leading to reduced cell growth and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a systematic comparison of 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine with structurally related analogs:

Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Modifications Reference
This compound 1-Me, 5-NH₂ 162.19* High purity (97%), intermediate for kinase inhibitors
3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine 3-Me, 5-NH₂ 162.19 Similarity score: 0.88; altered steric/electronic profile
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine 3-NH₂, 5-F 166.13 Halogenation enhances kinase inhibition (e.g., GSK-3 inhibitors)
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine 1-Me, 3-Me, 5-NH₂ 176.22 Increased lipophilicity; potential MELK kinase inhibitor
1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine 1-Bn, 3-Me, 5-NH₂ 238.29 Enhanced lipophilicity; antibacterial applications
5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine 1-Me, 3-NH₂, 5-I 303.08 Heavy atom substitution; safety concerns (GHS hazard)

*Calculated based on molecular formula (C₇H₈N₄).

Biological Activity

Overview

1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. Its structure features a pyrazole ring fused to a pyridine ring, with a methyl group at the 1-position and an amine group at the 5-position. This configuration allows for various interactions with biological targets, leading to significant therapeutic potential.

Target Interactions

This compound interacts with several enzymes and proteins, influencing their activity. Notably, it has been shown to inhibit specific kinases, which are crucial for cellular signaling pathways. The compound's structural similarity to purine bases like adenine and guanine suggests that it may interfere with nucleic acid metabolism and related processes .

The compound exhibits the following biochemical properties:

  • Enzyme Inhibition : It inhibits cytochrome P450 enzymes, particularly CYP1A2, which is essential for drug metabolism. This inhibition can modulate drug interactions and enhance therapeutic efficacy in various treatments.
  • Cellular Effects : It alters cell signaling pathways, gene expression, and cellular metabolism, showcasing its multifaceted effects on cell function.

Antimicrobial Properties

Research indicates that derivatives of this compound demonstrate significant antimicrobial activity. For example, a study reported a minimum inhibitory concentration (MIC) of 1.56 mg/L against Pseudomonas syringae pv. actinidiae, surpassing well-known antibiotics like allicin and streptomycin sulfate . This suggests its potential as a lead compound for developing novel antimicrobial agents.

Anticancer Activity

The compound has shown promise in anticancer research. Various studies have highlighted its ability to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. For instance:

  • Inhibition Potency : Compounds derived from this scaffold exhibited IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong inhibitory activity .
  • Cell Line Studies : It has demonstrated effective antiproliferative activity in several human tumor cell lines, including HeLa and HCT116 cells .

Research Findings and Case Studies

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study Biological Activity Findings Reference
Study 1AntimicrobialMIC of 1.56 mg/L against Pseudomonas syringae
Study 2CDK InhibitionIC50 of 0.36 µM for CDK2; selective inhibition over CDK9
Study 3Enzyme InhibitionInhibits CYP1A2 affecting drug metabolism

Q & A

Q. What are the standard synthetic routes for 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine?

The compound is typically synthesized via condensation reactions. For example, derivatives are prepared by reacting pyrazol-5-amine precursors with α,β-unsaturated ketones or aldehydes in the presence of catalysts like trifluoroacetic acid (TFA) under reflux conditions. Key steps include cyclization and functionalization of the pyrazole and pyridine rings . Solvent-free methods or toluene as a solvent are often employed to optimize yield .

Q. How is structural characterization performed for this compound?

Techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are used to confirm the chemical environment of protons and carbons, such as the methyl group at position 1 and the amine at position 5 .
  • IR spectroscopy : Identifies functional groups (e.g., N-H stretches for the amine) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the primary biological activities of pyrazolo[3,4-b]pyridine derivatives?

These derivatives exhibit diverse pharmacological properties, including kinase inhibition (e.g., BRAFV600E^{V600E}) and phosphodiesterase 4 (PDE4) inhibition, which are relevant to cancer and inflammatory diseases . Biological evaluations often involve in vitro assays (e.g., tumor necrosis factor-α suppression) .

Q. How do physical properties (e.g., solubility) impact experimental design?

The compound’s low solubility in aqueous buffers often necessitates dimethyl sulfoxide (DMSO) as a solvent for in vitro assays. Stability studies (e.g., pH, temperature) are critical for optimizing storage conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound?

Use high-resolution X-ray diffraction with programs like SHELXL for refinement. For ambiguous electron density, consider alternative conformers or twinning corrections. Cross-validation with spectroscopic data (NMR, IR) ensures accuracy .

Q. How can reaction byproducts be minimized during synthesis?

Optimize reaction conditions:

  • Catalyst screening : TFA is common, but Lewis acids (e.g., ZnCl2_2) may improve selectivity.
  • Temperature control : Lower temperatures reduce side reactions (e.g., oxidation).
  • Purification : Column chromatography or recrystallization removes impurities .

Q. What computational methods predict binding affinity in kinase inhibition studies?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with target proteins like BRAFV600E^{V600E}. Validate predictions with in vitro IC50_{50} measurements and mutagenesis studies .

Q. How do substituents influence structure-activity relationships (SAR) in PDE4 inhibition?

Methyl groups at position 1 enhance metabolic stability, while electron-withdrawing substituents (e.g., nitro at position 5) increase potency. SAR studies combine synthetic chemistry with in vivo efficacy and toxicity profiling (e.g., pica feeding models in rats) .

Q. What analytical challenges arise in quantifying trace impurities?

High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS is used. Method validation includes linearity (R2^2 > 0.99), limit of detection (LOD < 0.1%), and recovery studies .

Q. How are safety protocols tailored for handling this compound?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Spill management : Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine
Reactant of Route 2
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1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine

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